
Spectroscopic Characterization of Bis-Tos-(2-
hydroxyethyl disulfide): A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Bis-Tos-(2-hydroxyethyl disulfide)

Cat. No.: B1667528

Get Quote

Introduction

Bis-Tos-(2-hydroxyethyl disulfide), with the CAS Number 69981-39-1, is a chemical

compound featuring a cleavable disulfide bond and two tosylate (tosyl) groups.[1][2] Its IUPAC

name is 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate.[3]

The presence of the disulfide linkage allows for cleavage under reducing conditions, a property

highly utilized in drug delivery systems.[1] The tosyl groups are excellent leaving groups,

making the molecule amenable to nucleophilic substitution reactions.[1] These characteristics

make Bis-Tos-(2-hydroxyethyl disulfide) a valuable bifunctional crosslinking agent,

particularly in the development of Antibody-Drug Conjugates (ADCs) where it serves as a

cleavable linker between an antibody and a cytotoxic payload.[4][5] This technical guide

provides a comprehensive overview of the spectroscopic methods used to characterize this

compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).
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Property Value Reference

CAS Number 69981-39-1 [1]

Molecular Formula C18H22O6S4 [1][3]

Molecular Weight 462.6 g/mol [1][3]

Appearance Yellow solid [6]

Purity Typically >98.0% [1][6]

Storage -20 °C, dry environment [1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of Bis-Tos-(2-
hydroxyethyl disulfide) by providing information about the hydrogen (¹H NMR) and carbon

(¹³C NMR) atomic environments.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons of the tosyl

groups and the aliphatic protons of the ethyl chains.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://broadpharm.com/product/bp-22823
https://broadpharm.com/product/bp-22823
https://pubchem.ncbi.nlm.nih.gov/compound/Bis-Tos-_2-hydroxyethyl-disulfide
https://broadpharm.com/product/bp-22823
https://pubchem.ncbi.nlm.nih.gov/compound/Bis-Tos-_2-hydroxyethyl-disulfide
https://bocscichem.lookchem.com/products/CasNo-69981-39-1-Bis-Tos--2-hydroxyethyl-disulfide--33885900.html
https://broadpharm.com/product/bp-22823
https://bocscichem.lookchem.com/products/CasNo-69981-39-1-Bis-Tos--2-hydroxyethyl-disulfide--33885900.html
https://broadpharm.com/product/bp-22823
https://bocscichem.lookchem.com/products/CasNo-69981-39-1-Bis-Tos--2-hydroxyethyl-disulfide--33885900.html
https://www.benchchem.com/product/b1667528/docs?utm_src=pdf-body#spectroscopic-characterization-of-bis-tos-2-hydroxyethyl-disulfide-a-technical-guide
https://www.benchchem.com/product/b1667528/docs?utm_src=pdf-body#spectroscopic-characterization-of-bis-tos-2-hydroxyethyl-disulfide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 Doublet 4H
Aromatic protons

(ortho to SO₂)

~ 7.4 Doublet 4H
Aromatic protons

(meta to SO₂)

~ 4.3 Triplet 4H
-CH₂-O- (Methylene

adjacent to oxygen)

~ 3.1 Triplet 4H
-S-S-CH₂- (Methylene

adjacent to disulfide)

~ 2.4 Singlet 6H
-CH₃ (Methyl protons

of tosyl groups)

(Note: Spectra are

typically recorded in

CDCl₃ or DMSO-d₆.

Chemical shifts are

approximate and may

vary based on solvent

and instrument.)

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment

~ 145 Aromatic C (para to CH₃)

~ 132 Aromatic C (ipso, attached to SO₂)

~ 130 Aromatic CH (meta to SO₂)

~ 128 Aromatic CH (ortho to SO₂)

~ 68 -CH₂-O-

~ 38 -S-S-CH₂-

~ 21 -CH₃

(Note: Chemical shifts are approximate and

based on typical values for these functional

groups.)

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Bis-Tos-(2-hydroxyethyl disulfide)
in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆,

DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a

homogeneous solution.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for protons.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include

a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 16 or 32)

to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a

greater number of scans and a longer acquisition time are necessary.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections are performed, and the chemical shifts are

referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring

the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Expected IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Bond Vibration
Functional Group
Assignment

3050-3000 Medium C-H stretch Aromatic C-H

2950-2850 Medium C-H stretch Aliphatic C-H

1600-1585, 1500-

1400
Medium-Strong C=C stretch Aromatic ring

1370-1350 Strong
S=O asymmetric

stretch

Sulfonate ester

(Tosylate)

1190-1170 Strong
S=O symmetric

stretch

Sulfonate ester

(Tosylate)

1100-1000 Strong C-O stretch Ether-like linkage

820-810 Strong S-O-C stretch
Sulfonate ester

(Tosylate)

550-450 Weak S-S stretch Disulfide

Experimental Protocol: IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid Bis-Tos-(2-
hydroxyethyl disulfide) sample directly onto the ATR crystal (e.g., diamond or
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germanium). Apply pressure using the anvil to ensure good contact. This is often the most

straightforward method for solid samples.[7]

KBr Pellet: Alternatively, mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a thin, transparent pellet using a hydraulic press.[8]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or the clean ATR

crystal) to subtract atmospheric and instrumental interferences.[7]

Place the sample in the spectrometer and collect the sample spectrum. Typically, spectra

are recorded over the range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural

information through fragmentation analysis.

Expected Mass Spectrometry Data

For Bis-Tos-(2-hydroxyethyl disulfide) (C₁₈H₂₂O₆S₄), the expected monoisotopic mass is

approximately 462.03 Da.[3]
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m/z Value (Da) Ion Description

~ 463.03 [M+H]⁺
Protonated molecular ion (in

positive ion mode)

~ 485.01 [M+Na]⁺
Sodium adduct of the

molecular ion

~ 462.03 [M]⁺˙
Molecular ion (in techniques

like EI)

Fragmentation: The disulfide bond is susceptible to cleavage under various ionization

conditions.[9][10] Key fragmentation pathways could involve the scission of the S-S bond or the

C-S bonds, leading to fragments corresponding to the tosylated ethylthiol moiety and other

substructures.

Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1

µg/mL to 1 mg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small

amount of acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF),

Orbitrap, or Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with an appropriate

ionization source.

Ionization Method:

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar

molecules and is commonly used to observe the protonated molecular ion [M+H]⁺ with

minimal fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique

often used for solid samples.

Data Acquisition:
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Full Scan MS: Acquire a full scan spectrum to determine the m/z of the molecular ion and

confirm the compound's molecular weight.

Tandem MS (MS/MS): To study fragmentation, isolate the precursor ion (e.g., [M+H]⁺) and

subject it to collision-induced dissociation (CID) or other fragmentation methods.[11] This

provides structural information and confirms the connectivity of the molecule.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any significant adducts or fragments. Compare the observed m/z values with the

theoretically calculated values for the expected ions.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chemical compound like Bis-Tos-(2-hydroxyethyl disulfide).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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